Hemiasterlin Hemiasterlin Hemiasterlin is a cytotoxic peptide. It acts by inducing mitotic arrest and abnormal spindle formation.
Brand Name: Vulcanchem
CAS No.: 157207-90-4
VCID: VC0529840
InChI: InChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1
SMILES: CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC
Molecular Formula: C30H46N4O4
Molecular Weight: 526.7 g/mol

Hemiasterlin

CAS No.: 157207-90-4

Inhibitors

VCID: VC0529840

Molecular Formula: C30H46N4O4

Molecular Weight: 526.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Hemiasterlin - 157207-90-4

CAS No. 157207-90-4
Product Name Hemiasterlin
Molecular Formula C30H46N4O4
Molecular Weight 526.7 g/mol
IUPAC Name (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid
Standard InChI InChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1
Standard InChIKey KQODQNJLJQHFQV-MKWZWQCGSA-N
Isomeric SMILES CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CN(C2=CC=CC=C21)C)NC
SMILES CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC
Canonical SMILES CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC
Appearance Solid powder
Description Hemiasterlin is a cytotoxic peptide. It acts by inducing mitotic arrest and abnormal spindle formation.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Hemiasterlin; NSC695242; Milnamide B; (-)-Hemiasterlin; NSC-695242; NSC 695242;
Reference 1: Lang JH, Jones PG, Lindel T. Total Synthesis of the Marine Natural Product Hemiasterlin by Organocatalyzed α-Hydrazination. Chemistry. 2017 Sep 18;23(52):12714-12717. doi: 10.1002/chem.201702812. Epub 2017 Aug 16. PubMed PMID: 28727177.
2: Seiler R, Oo HZ, Tortora D, Clausen TM, Wang CK, Kumar G, Pereira MA, Ørum-Madsen MS, Agerbæk MØ, Gustavsson T, Nordmaj MA, Rich JR, Lallous N, Fazli L, Lee SS, Douglas J, Todenhöfer T, Esfandnia S, Battsogt D, Babcook JS, Al-Nakouzi N, Crabb SJ, Moskalev I, Kiss B, Davicioni E, Thalmann GN, Rennie PS, Black PC, Salanti A, Daugaard M. An Oncofetal Glycosaminoglycan Modification Provides Therapeutic Access to Cisplatin-resistant Bladder Cancer. Eur Urol. 2017 Jul;72(1):142-150. doi: 10.1016/j.eururo.2017.03.021. Epub 2017 Apr 10. PubMed PMID: 28408175.
3: Lai WT, Cheng KL, Baruchello R, Rondanin R, Marchetti P, Simoni D, Lee RM, Guh JH, Hsu LC. Hemiasterlin derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth. Biochem Pharmacol. 2016 Aug 1;113:12-23. doi: 10.1016/j.bcp.2016.06.010. Epub 2016 Jun 17. PubMed PMID: 27328368.
4: Marchetti P, Pavan B, Simoni D, Baruchello R, Rondanin R, Mischiati C, Feriotto G, Ferraro L, Hsu LC, Lee RM, Dalpiaz A. A novel hybrid drug between two potent anti-tubulin agents as a potential prolonged anticancer approach. Eur J Pharm Sci. 2016 Aug 25;91:50-63. doi: 10.1016/j.ejps.2016.05.032. Epub 2016 Jun 1. PubMed PMID: 27262542.
5: Lesma G, Bassanini I, Bortolozzi R, Colletto C, Bai R, Hamel E, Meneghetti F, Rainoldi G, Stucchi M, Sacchetti A, Silvani A, Viola G. Complementary isonitrile-based multicomponent reactions for the synthesis of diversified cytotoxic hemiasterlin analogues. Org Biomol Chem. 2015 Dec 28;13(48):11633-44. doi: 10.1039/c5ob01882j. Epub 2015 Oct 15. PubMed PMID: 26467486; PubMed Central PMCID: PMC4685954.
6: Salanti A, Clausen TM, Agerbæk MØ, Al Nakouzi N, Dahlbäck M, Oo HZ, Lee S, Gustavsson T, Rich JR, Hedberg BJ, Mao Y, Barington L, Pereira MA, LoBello J, Endo M, Fazli L, Soden J, Wang CK, Sander AF, Dagil R, Thrane S, Holst PJ, Meng L, Favero F, Weiss GJ, Nielsen MA, Freeth J, Nielsen TO, Zaia J, Tran NL, Trent J, Babcook JS, Theander TG, Sorensen PH, Daugaard M. Targeting Human Cancer by a Glycosaminoglycan Binding Malaria Protein. Cancer Cell. 2015 Oct 12;28(4):500-514. doi: 10.1016/j.ccell.2015.09.003. PubMed PMID: 26461094; PubMed Central PMCID: PMC4790448.
7: Dang T, Pham TC, Ngo QA, Vu T, Nguyen TD, Doan DT, Ba TC, Jean M, van de Weghe P, Nguyen VT. Synthesis of new bioisosteric hemiasterlin analogues with extremely high cytotoxicity. Bioorg Med Chem Lett. 2014 Nov 15;24(22):5216-8. doi: 10.1016/j.bmcl.2014.09.065. Epub 2014 Oct 2. PubMed PMID: 25442315.
8: The CP, Thi TA, Hoang TP, Ngo QA, Doan DT, Thi TH, Thi TP, Thi TH, Jean M, van de Weghe P, Van TN. Synthesis of new simplified hemiasterlin derivatives with α,β-unsaturated carbonyl moiety. Bioorg Med Chem Lett. 2014 May 15;24(10):2244-6. doi: 10.1016/j.bmcl.2014.03.091. Epub 2014 Apr 5. PubMed PMID: 24745968.
9: Lesma G, Sacchetti A, Bai R, Basso G, Bortolozzi R, Hamel E, Silvani A, Vaiana N, Viola G. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation. Mol Divers. 2014 May;18(2):357-73. doi: 10.1007/s11030-014-9507-9. Epub 2014 Feb 6. PubMed PMID: 24500310; PubMed Central PMCID: PMC4081462.
10: Rocha-Lima CM, Bayraktar S, Macintyre J, Raez L, Flores AM, Ferrell A, Rubin EH, Poplin EA, Tan AR, Lucarelli A, Zojwalla N. A phase 1 trial of E7974 administered on day 1 of a 21-day cycle in patients with advanced solid tumors. Cancer. 2012 Sep 1;118(17):4262-70. doi: 10.1002/cncr.27428. Epub 2012 Jan 31. PubMed PMID: 22294459.
11: Hsu LC, Durrant DE, Huang CC, Chi NW, Baruchello R, Rondanin R, Rullo C, Marchetti P, Grisolia G, Simoni D, Lee RM. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor. Invest New Drugs. 2012 Aug;30(4):1379-88. doi: 10.1007/s10637-011-9702-9. Epub 2011 Jun 8. PubMed PMID: 21655917.
12: Simoni D, Lee RM, Durrant DE, Chi NW, Baruchello R, Rondanin R, Rullo C, Marchetti P. Versatile synthesis of new cytotoxic agents structurally related to hemiasterlins. Bioorg Med Chem Lett. 2010 Jun 1;20(11):3431-5. doi: 10.1016/j.bmcl.2010.03.098. Epub 2010 Apr 1. PubMed PMID: 20430617.
13: Zubovych IO, Straud S, Roth MG. Mitochondrial dysfunction confers resistance to multiple drugs in Caenorhabditis elegans. Mol Biol Cell. 2010 Mar 15;21(6):956-69. doi: 10.1091/mbc.E09-08-0673. Epub 2010 Jan 20. PubMed PMID: 20089839; PubMed Central PMCID: PMC2836976.
14: Kuznetsov G, TenDyke K, Towle MJ, Cheng H, Liu J, Marsh JP, Schiller SE, Spyvee MR, Yang H, Seletsky BM, Shaffer CJ, Marceau V, Yao Y, Suh EM, Campagna S, Fang FG, Kowalczyk JJ, Littlefield BA. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin. Mol Cancer Ther. 2009 Oct;8(10):2852-60. doi: 10.1158/1535-7163.MCT-09-0301. PubMed PMID: 19825803.
15: Matsui Y, Hadaschik BA, Fazli L, Andersen RJ, Gleave ME, So AI. Intravesical combination treatment with antisense oligonucleotides targeting heat shock protein-27 and HTI-286 as a novel strategy for high-grade bladder cancer. Mol Cancer Ther. 2009 Aug;8(8):2402-11. doi: 10.1158/1535-7163.MCT-09-0148. Epub 2009 Jul 22. PubMed PMID: 19625496.
16: Kingston DG. Tubulin-interactive natural products as anticancer agents. J Nat Prod. 2009 Mar 27;72(3):507-15. doi: 10.1021/np800568j. Review. Erratum in: J Nat Prod. 2011 May 27;74(5):1352. PubMed PMID: 19125622; PubMed Central PMCID: PMC2765517.
17: Singh R, Sharma M, Joshi P, Rawat DS. Clinical status of anti-cancer agents derived from marine sources. Anticancer Agents Med Chem. 2008 Aug;8(6):603-17. Review. PubMed PMID: 18690825.
18: Balasubramanian R, Raghavan B, Steele JC, Sackett DL, Fecik RA. Tubulysin analogs incorporating desmethyl and dimethyl tubuphenylalanine derivatives. Bioorg Med Chem Lett. 2008 May 1;18(9):2996-9. doi: 10.1016/j.bmcl.2008.03.046. Epub 2008 Mar 20. PubMed PMID: 18411048.
19: Moody TW, Pradhan T, Mantey SA, Jensen RT, Dyba M, Moody D, Tarasova NI, Michejda CJ. Bombesin marine toxin conjugates inhibit the growth of lung cancer cells. Life Sci. 2008 Apr 9;82(15-16):855-61. doi: 10.1016/j.lfs.2008.01.019. Epub 2008 Feb 14. PubMed PMID: 18336841; PubMed Central PMCID: PMC2695325.
20: Hadaschik BA, Adomat H, Fazli L, Fradet Y, Andersen RJ, Gleave ME, So AI. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin. Clin Cancer Res. 2008 Mar 1;14(5):1510-8. doi: 10.1158/1078-0432.CCR-07-4475. PubMed PMID: 18316576.
PubChem Compound 5352092
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator